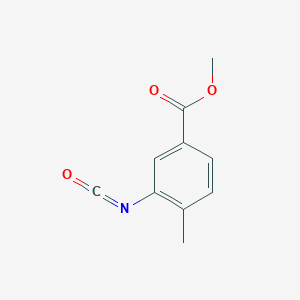
3-(5-NITROFURAN-2-YL)-1H-PYRAZOLE-4-CARBALDEHYDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that combines a nitrofuran moiety with a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrofuran and pyrazole functionalities endows it with unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the nitration of furan derivatives followed by the formation of the pyrazole ring. One common method includes the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then reacted with hydrazine derivatives to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific nitrating agents, controlled temperatures, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 3-(5-Nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and alcohols can react with the aldehyde group under mild conditions.
Major Products Formed:
Oxidation: Formation of nitrofurans with higher oxidation states.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-(5-Nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antituberculosis activities.
Medicine: Explored for its potential as a therapeutic agent against various bacterial infections.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with biological targets such as enzymes and cellular components. The nitrofuran moiety is known to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular structures . This compound also inhibits specific enzymes, disrupting essential metabolic pathways .
Comparación Con Compuestos Similares
Nitrofurantoin: A nitrofuran derivative used as an antibiotic for urinary tract infections.
Furazolidone: Another nitrofuran compound with antibacterial and antiprotozoal properties.
Comparison: 3-(5-Nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the pyrazole ring, which can enhance its biological activity and specificity compared to other nitrofuran derivatives.
Propiedades
Número CAS |
61619-55-4 |
|---|---|
Fórmula molecular |
C8H5N3O4 |
Peso molecular |
207.14 g/mol |
Nombre IUPAC |
5-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C8H5N3O4/c12-4-5-3-9-10-8(5)6-1-2-7(15-6)11(13)14/h1-4H,(H,9,10) |
Clave InChI |
XMAKCHDGDPVFPB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)[N+](=O)[O-])C2=C(C=NN2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-2-yl}-6-fluoro-5-nitro-1H-indole](/img/structure/B8714564.png)
![Methyl 2-[(phenylcarbamoyl)amino]acetate](/img/structure/B8714569.png)
![Tert-butyl 5-amino-3-[2-(3-methoxyphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B8714580.png)




![[(4S)-4-(tritylamino)cyclopent-1-en-1-yl]methanol](/img/structure/B8714601.png)


![Carbamicacid,N-[[(2-aminoethoxy)amino][[(1,1-dimethylethoxy)carbonyl]amino]methylene]-,1,1-dimethylethylester](/img/structure/B8714617.png)



